molecular formula C15H15N3O3 B581353 Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate CAS No. 1354963-19-1

Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate

Cat. No. B581353
M. Wt: 285.303
InChI Key: FQNXZPKTMZUIDQ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms . Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .


Molecular Structure Analysis

The compound contains a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms . The presence of the 3-oxo group suggests that there is a carbonyl group (=O) at the 3-position of the ring.


Chemical Reactions Analysis

Pyridazine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Generally, pyridazine derivatives are stable compounds. They may exhibit varying degrees of solubility in different solvents depending on the presence of functional groups .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Methyl Esters : Research demonstrates the synthesis of methyl esters from mixtures involving compounds related to Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate (Gein et al., 2009).
  • Formation of Pyrrolo[2,3-c]pyridazines and Furo[2,3-c]pyndazines : The research on the synthesis of pyrrolo[2,3-c]pyridazines and furo[2,3-c]pyndazines explores reactions involving similar compounds (Deeb et al., 1992).
  • Synthesis of Conformationally Constrained Peptidomimetic Derivative : This study discusses the synthesis of a new derivative, highlighting methods related to the structural framework of Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate (Gloanec et al., 2002).
  • Synthesis of Related Pyridazine Derivatives : Research on the synthesis of various pyridazine derivatives provides insights into chemical processes relevant to Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate (Yakhontov et al., 1976).

Biological Activities

  • Antimicrobial Activity of Pyridazine Derivatives : Studies show the synthesis of new pyridazine derivatives and their evaluation for antimicrobial activities, suggesting potential biological applications (Hashem et al., 2019).
  • Bioassay for Insecticidal Activity : The synthesis and bioassay of a compound structurally related to Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate reveal its moderate insecticidal activity (Li et al., 2013).
  • Synthesis of O-Substituted Pyridazine Derivatives : A study focuses on the synthesis of novel O-substituted pyridazine derivatives, leading to a combination of pyridazine and other rings in the molecule, indicating potential for diverse biological applications (Shainova et al., 2019).

Future Directions

Future research could involve studying the biological activities of this compound and developing methods for its synthesis. Given the wide range of activities exhibited by pyridazine derivatives, this compound could potentially have interesting pharmacological properties .

properties

IUPAC Name

benzyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-14-8-12-9-18(7-6-13(12)16-17-14)15(20)21-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNXZPKTMZUIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC(=O)NN=C21)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20712436
Record name Benzyl 3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate

CAS RN

1354963-19-1
Record name Benzyl 3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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